(4S,5R)-3-(N-(9-Fluorenylmethyloxycarbonyl)-L-valinyl)-2,2,5-trimethyloxazolidine-4-carboxylic acid
Description
This compound, with CAS No. 168216-05-5 and molecular formula C₂₇H₃₂N₂O₆ (molecular weight 480.55 g/mol), is a pseudoproline derivative widely used in peptide synthesis . It incorporates a 9-fluorenylmethyloxycarbonyl (Fmoc) group to protect the amino terminus of L-valine, coupled with an oxazolidine ring system. The oxazolidine moiety confers conformational rigidity, which prevents aggregation during solid-phase peptide synthesis (SPPS) and enhances solubility in organic solvents . Its stereochemistry (4S,5R) ensures compatibility with standard Fmoc-based protocols, making it critical for synthesizing complex peptides with reduced steric hindrance .
Properties
Molecular Formula |
C27H32N2O6 |
|---|---|
Molecular Weight |
480.6 g/mol |
IUPAC Name |
3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid |
InChI |
InChI=1S/C27H32N2O6/c1-15(2)22(24(30)29-23(25(31)32)16(3)35-27(29,4)5)28-26(33)34-14-21-19-12-8-6-10-17(19)18-11-7-9-13-20(18)21/h6-13,15-16,21-23H,14H2,1-5H3,(H,28,33)(H,31,32) |
InChI Key |
OPMOLWFENHTLNA-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(N(C(O1)(C)C)C(=O)C(C(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Val-Thr(Psi(Me,Me)pro)-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The Fmoc group is used to protect the amino group of the amino acids during the synthesis process. The pseudo-proline residue is introduced to enhance the solubility and reduce aggregation of the peptide during synthesis.
Industrial Production Methods
Industrial production of Fmoc-Val-Thr(Psi(Me,Me)pro)-OH follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The use of green solvents and environmentally friendly reagents is becoming more common in industrial settings to minimize the environmental impact of peptide synthesis .
Chemical Reactions Analysis
Types of Reactions
Fmoc-Val-Thr(Psi(Me,Me)pro)-OH can undergo various chemical reactions, including:
Deprotection: Removal of the Fmoc group using a base such as piperidine.
Coupling: Formation of peptide bonds with other amino acids using coupling reagents like HBTU or DIC.
Oxidation and Reduction: These reactions can modify the side chains of the amino acids within the peptide.
Common Reagents and Conditions
Deprotection: Piperidine in DMF (dimethylformamide).
Coupling: HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (diisopropylcarbodiimide) in the presence of a base like DIPEA (N,N-diisopropylethylamine).
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Major Products Formed
The major products formed from these reactions are typically longer peptide chains with specific sequences, which can be further modified or used in various applications.
Scientific Research Applications
(4S,5R)-3-(N-(9-Fluorenylmethyloxycarbonyl)-L-valinyl)-2,2,5-trimethyloxazolidine-4-carboxylic acid, also known as Fmoc-Val-Thr[Psi(Me,Me)Pro]-OH, is a specialized amino acid derivative with significant applications in peptide synthesis, drug development, bioconjugation, and protein engineering .
Applications
(1) Peptide Synthesis: Fmoc-Val-Thr[Psi(Me,Me)Pro]-OH serves as a crucial building block in the synthesis of peptides, especially in the pharmaceutical sector for creating custom peptides used in drug discovery and therapeutic applications .
(2) Drug Development: The compound's unique structure facilitates the creation of novel peptide-based drugs, enhancing the effectiveness of treatments for various diseases, including cancer and metabolic disorders .
(3) Bioconjugation: Fmoc-Val-Thr[Psi(Me,Me)Pro]-OH can be employed in bioconjugation processes, linking peptides to other biomolecules, which is essential for creating targeted therapies and diagnostic tools .
(4) Research in Protein Engineering: It assists in designing modified proteins with improved stability and activity, making it valuable for researchers working on enzyme engineering and synthetic biology .
Synonyms and Identifiers
- CAS Number: 168216-05-5
- Synonyms:
- FMOC-VAL-THR(PSIME,MEPRO)-OH
- (4S,5R)-3-(FMOC-VAL)-2,2,5-TRIMETHYL-OXAZOLIDINE-4-CARBOXYLIC ACID
- Fmoc-L-Val-L-Thr[PSI(Me,Me)Pro]-OH
- (4S,5R)-3-[N-(9-Fluorenylmethyloxycarbonyl)-L-valinyl]-2,2,5-trimethyloxazolidine-4-carboxylic acid
- Fmoc-Val-Thr[Psi(Me,Me)Pro]-OH≥ 98% (HPLC)
- Fmoc-Val-Thr[Ψ(Me,Me)Pro]-OH
- (4S,5R)-3-[(2S)-2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-3-methyl-1-oxobutyl]-2,2,5-trimethyl-4-oxazolidinecarboxylic acid
Mechanism of Action
The mechanism of action of Fmoc-Val-Thr(Psi(Me,Me)pro)-OH is primarily related to its role in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. The pseudo-proline residue helps to improve the solubility and reduce aggregation of the peptide, facilitating the synthesis of longer and more complex peptides. The molecular targets and pathways involved depend on the specific peptide sequence and its intended application.
Comparison with Similar Compounds
Table 1: Key Comparative Data
Key Observations:
Structural Complexity: The pseudoproline derivative features an oxazolidine ring and Fmoc group, enabling steric control during SPPS. In contrast, 3-O-Feruloylquinic Acid is a phenolic ester with a simpler cyclohexanecarboxylic acid backbone .
Synthetic Utility : While the target compound is indispensable for peptide engineering, 3-O-Feruloylquinic Acid serves as a reference standard for natural product chemistry or bioactivity assays .
Biological Activity
(4S,5R)-3-(N-(9-Fluorenylmethyloxycarbonyl)-L-valinyl)-2,2,5-trimethyloxazolidine-4-carboxylic acid, commonly referred to as Fmoc-Thr[Psi(Me,Me)Pro]-OH, is a synthetic compound derived from threonine that exhibits significant biological activity. This compound is notable for its potential applications in peptide synthesis and as a building block in drug development. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a unique oxazolidine ring structure that contributes to its stability and reactivity in biological systems. The presence of the fluorenylmethoxycarbonyl (Fmoc) group enhances its solubility and facilitates its use in solid-phase peptide synthesis (SPPS).
| Property | Value |
|---|---|
| Molecular Formula | C25H31N3O6 |
| Molecular Weight | 441.54 g/mol |
| Boiling Point | 809.7 ± 65.0 °C (predicted) |
| Density | 1.210 ± 0.06 g/cm³ (predicted) |
| pKa | 3.14 ± 0.60 (predicted) |
Synthesis
The synthesis of this compound involves several steps:
- Protection of L-valine with the Fmoc group.
- Formation of the oxazolidine ring through cyclization.
- Deprotection and purification to yield the final product.
This synthetic route allows for the introduction of various amino acid residues, making it versatile for peptide assembly.
The biological activity of this compound is primarily attributed to its ability to act as an inhibitor in various enzymatic pathways. Its structural similarity to natural amino acids allows it to interact with enzymes involved in protein synthesis and degradation.
- Proteasome Inhibition : Research indicates that derivatives of this compound exhibit potent inhibition against proteasomal activity, which is crucial for regulating cellular protein levels and maintaining homeostasis .
- Anticancer Activity : Studies have shown that compounds similar to Fmoc-Thr[Psi(Me,Me)Pro]-OH possess significant cytotoxic effects against various cancer cell lines, including MCF7 and RPMI 8226 . The mechanism involves inducing apoptosis through the activation of caspases and modulation of cell cycle regulators.
Case Studies
- In a study focusing on the efficacy of similar oxazolidine derivatives against multiple myeloma cells, it was found that modifications at specific sites significantly enhanced their cytotoxicity profile compared to unmodified counterparts .
- Another investigation demonstrated that the incorporation of this compound into peptide sequences resulted in improved stability and bioactivity when tested against proteasome inhibition assays .
Potential Applications
Given its biological activity, this compound holds promise in several therapeutic areas:
- Cancer Treatment : Its ability to inhibit proteasomal activity suggests potential use in developing novel anticancer therapies.
- Peptide Synthesis : The compound serves as a valuable building block in SPPS, enabling the production of peptides with enhanced pharmacological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
